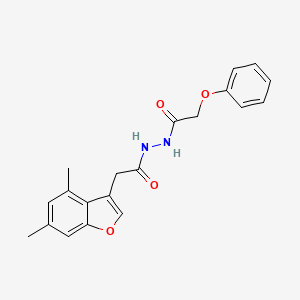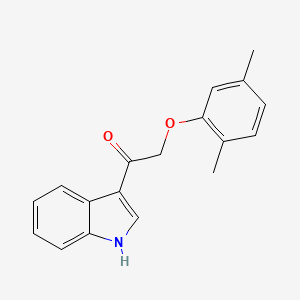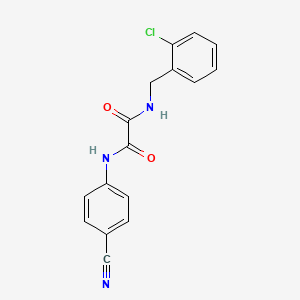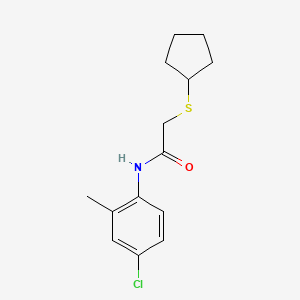![molecular formula C22H20N2O2 B4234414 N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4234414.png)
N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide
Übersicht
Beschreibung
“N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide” is also known as "N-phenyl-N’-[3-(1-pyrrolidinylcarbonyl)phenyl]urea". It is a compound used for research purposes. The molecular formula of this compound is C18H19N3O2 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide”, is a topic of interest in drug discovery . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds . The synthesis strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . For example, a series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide” can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving “N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide” can be studied using quantum chemical investigations . The detailed vibrational assignments of the molecule can be obtained with the support of potential energy distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide” can be analyzed using various experimental techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide derivatives have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to inhibit influenza A and Coxsackie B4 virus with significant potency . The structural similarity suggests that N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide could be explored for its potential antiviral properties against a range of RNA and DNA viruses.
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial properties. The pyrrolidine ring present in N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide is a versatile scaffold for biologically active compounds, which includes antibacterial agents . This compound could be investigated for its effectiveness against various bacterial strains.
Zukünftige Richtungen
The future directions for “N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide” could involve further exploration of its potential uses in drug discovery, given the interest in the pyrrolidine ring as a versatile scaffold for creating biologically active compounds . Further studies could also investigate the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Eigenschaften
IUPAC Name |
N-[3-(pyrrolidine-1-carbonyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(20-12-6-8-16-7-1-2-11-19(16)20)23-18-10-5-9-17(15-18)22(26)24-13-3-4-14-24/h1-2,5-12,15H,3-4,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPLCBDGWCTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pyrrolidine-1-carbonyl)phenyl]naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4234346.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![6-{[3-(dimethylamino)propyl]amino}-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4234363.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234379.png)




![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)

![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)

